tert-Butyl 2-(2-aminophenyl)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 2-(2-aminophenyl)pyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C15H22N2O2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(2-aminophenyl)pyrrolidine-1-carboxylate typically involves the reaction of 2-(2-aminophenyl)pyrrolidine-1-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 2-(2-aminophenyl)pyrrolidine-1-carboxylate can undergo oxidation reactions to form corresponding N-oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products:
Oxidation: N-oxides
Reduction: Amines
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: tert-Butyl 2-(2-aminophenyl)pyrrolidine-1-carboxylate is used as a building block in organic synthesis. It is employed in the synthesis of complex molecules and as an intermediate in the preparation of pharmaceuticals.
Biology: In biological research, this compound is used to study the interactions of pyrrolidine derivatives with biological targets. It is also used in the development of new drugs and therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(2-aminophenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- tert-Butyl 2-(4-aminophenyl)pyrrolidine-1-carboxylate
- tert-Butyl 2-(phenylthio)carbonyl)pyrrolidine-1-carboxylate
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
Uniqueness: tert-Butyl 2-(2-aminophenyl)pyrrolidine-1-carboxylate is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C15H22N2O2 |
---|---|
Molecular Weight |
262.35 g/mol |
IUPAC Name |
tert-butyl 2-(2-aminophenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-6-9-13(17)11-7-4-5-8-12(11)16/h4-5,7-8,13H,6,9-10,16H2,1-3H3 |
InChI Key |
WYNXFUKJWOWCHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=CC=CC=C2N |
Origin of Product |
United States |
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